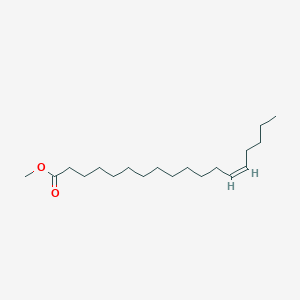
(Z)-13-Octadecenoic acid methyl ester
描述
(Z)-13-Octadecenoic acid methyl ester: is an organic compound belonging to the class of fatty acid methyl esters. It is derived from octadecenoic acid, a monounsaturated fatty acid. This compound is commonly found in various natural sources, including plant oils and animal fats. It is known for its applications in the production of biodiesel, as well as its role in various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions:
Fischer Esterification: One of the most common methods for preparing (Z)-13-Octadecenoic acid methyl ester is through Fischer esterification. This involves reacting octadecenoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Transesterification: Another method involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert triglycerides into fatty acid methyl esters, including this compound.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used for the production of fatty acid methyl esters. This involves mixing the fatty acid source with methanol and a catalyst in a reactor, followed by heating and stirring to complete the reaction.
Continuous Process: For large-scale production, a continuous process is employed. This method involves a continuous flow of reactants through a series of reactors, allowing for efficient and consistent production of this compound.
化学反应分析
Types of Reactions:
Oxidation: (Z)-13-Octadecenoic acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidation products, such as hydroperoxides and epoxides. These reactions are typically catalyzed by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions, where the ester group is replaced by other functional groups. For example, it can react with amines to form amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and catalysts like manganese dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, alcohols, and acid chlorides.
Major Products Formed:
Oxidation Products: Hydroperoxides, epoxides, and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, and other derivatives.
科学研究应用
Chemistry:
Catalysis: (Z)-13-Octadecenoic acid methyl ester is used as a substrate in catalytic studies to understand reaction mechanisms and develop new catalytic processes.
Synthesis: It serves as a building block in the synthesis of more complex molecules, including polymers and surfactants.
Biology:
Lipid Metabolism: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Membrane Studies: It is used in research on cell membrane structure and function due to its incorporation into lipid bilayers.
Medicine:
Drug Delivery: this compound is explored as a component in drug delivery systems, particularly in the formulation of lipid-based nanoparticles.
Nutritional Studies: It is investigated for its potential health benefits and effects on human nutrition.
Industry:
Biodiesel Production: The compound is a key component in the production of biodiesel, providing a renewable and environmentally friendly alternative to fossil fuels.
Cosmetics: It is used in the formulation of cosmetic products, such as lotions and creams, due to its emollient properties.
作用机制
Molecular Targets and Pathways:
Lipid Metabolism: (Z)-13-Octadecenoic acid methyl ester is metabolized by enzymes involved in lipid metabolism, such as lipases and esterases. These enzymes hydrolyze the ester bond, releasing free fatty acids and methanol.
Cell Membrane Interaction: The compound integrates into cell membranes, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
相似化合物的比较
(Z)-9-Octadecenoic acid methyl ester (Methyl oleate): Similar in structure but with a double bond at the 9th position.
(Z,Z)-9,12-Octadecadienoic acid methyl ester (Methyl linoleate): Contains two double bonds at the 9th and 12th positions.
(Z,Z,Z)-9,12,15-Octadecatrienoic acid methyl ester (Methyl linolenate): Contains three double bonds at the 9th, 12th, and 15th positions.
Uniqueness:
Position of Double Bond: The unique feature of (Z)-13-Octadecenoic acid methyl ester is the position of its double bond at the 13th carbon, which influences its chemical reactivity and biological properties.
Applications: Its specific structure makes it particularly suitable for certain applications, such as biodiesel production and studies on lipid metabolism.
属性
IUPAC Name |
methyl (Z)-octadec-13-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLQDSJPOHPOSZ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


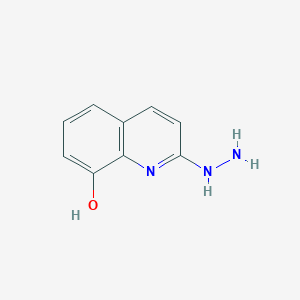

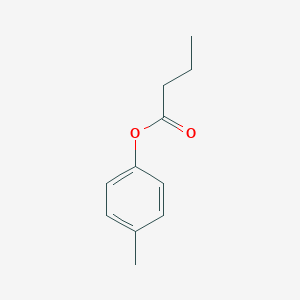
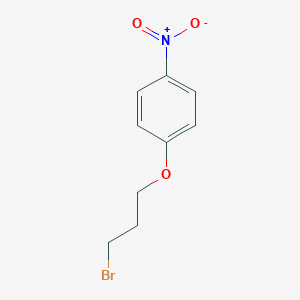
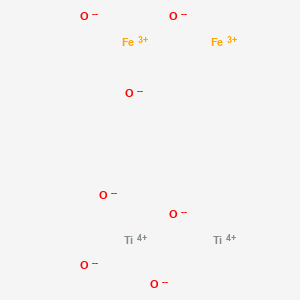
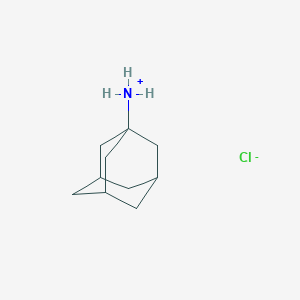
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
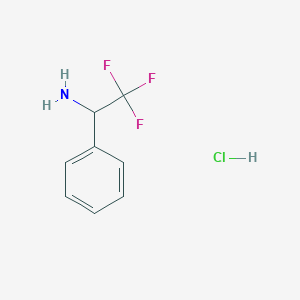
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
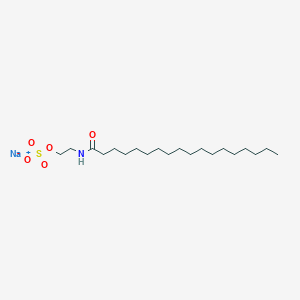
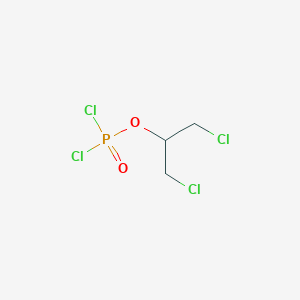
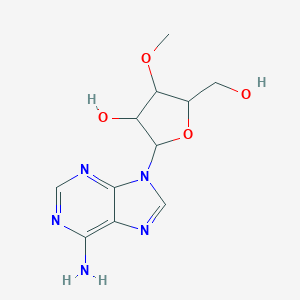
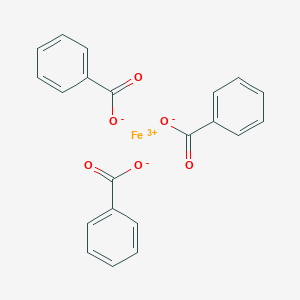
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
